Classical Complement Pathway Inhibition: Clionasterol vs. β-Sitosterol
Clionasterol demonstrates ten-fold greater potency than β-sitosterol in inhibiting the classical pathway (CP) of the human complement system, acting specifically on complement component C1. Both compounds were evaluated under identical in vitro conditions, with clionasterol achieving an IC50 of 4.1 µM compared to β-sitosterol's estimated IC50 of approximately 41 µM [1]. Notably, neither compound exhibited detectable inhibition of the alternative pathway (AP) at concentrations up to 400 µM, underscoring the pathway-specific nature of this differentiation.
| Evidence Dimension | Classical complement pathway (CP) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4.1 µM |
| Comparator Or Baseline | β-Sitosterol, IC50 ≈ 41 µM (estimated from 10-fold difference) |
| Quantified Difference | 10-fold greater potency |
| Conditions | In vitro human complement system; classical pathway activation assay; dose-response evaluation from 0–400 µM |
Why This Matters
For researchers investigating complement-mediated pathologies or screening complement inhibitors, substituting β-sitosterol acetate for clionasterol acetate would introduce a 10-fold reduction in inhibitory activity, fundamentally altering dose-response relationships and potentially invalidating experimental conclusions.
- [1] Cerqueira F, Watanadilok R, Sonchaeng P, Kijjoa A, Pinto M, Quarles van Ufford H, Kroes B, Beukelman C, Nascimento MS. Clionasterol: a potent inhibitor of complement component C1. Planta Med. 2003;69(2):174-176. View Source
